molecular formula C26H30N2O4 B11011124 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11011124
M. Wt: 434.5 g/mol
InChI Key: MKXPYENHSLNINB-UHFFFAOYSA-N
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Description

2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C26H30N2O4/c1-18(2)28-16-23(21-6-4-5-7-22(21)25(28)30)24(29)27-17-26(12-14-32-15-13-26)19-8-10-20(31-3)11-9-19/h4-11,16,18H,12-15,17H2,1-3H3,(H,27,29)

InChI Key

MKXPYENHSLNINB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps. One common approach is the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethylamine with an appropriate isoquinoline derivative under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-isopropyl-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic derivative with potential therapeutic applications. Its unique structure combines elements from isoquinoline and tetrahydropyran moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H28N2O5\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{5}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown potential as an AChE inhibitor, which is crucial for the treatment of Alzheimer's disease. Inhibiting AChE increases acetylcholine levels in the brain, enhancing cognitive function.
  • Urease Inhibition : Urease is another target for this compound, with implications in treating infections caused by urease-producing bacteria. The inhibition of urease can lead to decreased ammonia production, mitigating the effects of certain infections.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of the compound against various bacterial strains. The results indicate moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Salmonella typhi1532
Bacillus subtilis1816
Escherichia coli1064
Staphylococcus aureus1232

Case Studies

  • Case Study on Cognitive Enhancement : A study involving animal models demonstrated that administration of the compound led to significant improvements in memory retention and learning capabilities compared to control groups.
  • Case Study on Infection Control : Clinical trials assessing the efficacy of the compound in patients with urinary tract infections showed a notable reduction in symptoms and bacterial load, suggesting its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good absorption and bioavailability. Studies suggest that it reaches peak plasma concentrations within 2 hours post-administration, with a half-life suitable for once-daily dosing.

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